4-(Azidomethyl)-1-benzylpyrrolidin-2-one
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Overview
Description
4-(Azidomethyl)-1-benzylpyrrolidin-2-one is an organic compound that features a pyrrolidinone ring substituted with an azidomethyl group and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-1-benzylpyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring, which can be achieved through the cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the pyrrolidinone intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-1-benzylpyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide: Used for azidomethylation.
Alkynes: Used in cycloaddition reactions.
Hydrogen and Catalysts: Used in reduction reactions.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
4-(Azidomethyl)-1-benzylpyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the synthesis of polymers and other advanced materials.
Bioconjugation: The azido group allows for bioorthogonal labeling and functionalization of biomolecules.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-1-benzylpyrrolidin-2-one involves its ability to participate in click chemistry reactions, particularly azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules .
Comparison with Similar Compounds
Similar Compounds
5-(Azidomethyl)-1-benzylpyrrolidin-2-one: Similar structure but with different substitution pattern.
4-(Azidomethyl)-1-phenylpyrrolidin-2-one: Similar structure with a phenyl group instead of a benzyl group.
Properties
IUPAC Name |
4-(azidomethyl)-1-benzylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-15-14-7-11-6-12(17)16(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUICWDIDAUPAOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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